2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of indole derivatives with appropriate amine precursors under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole nucleus . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13;;/h2-5,9H,6-8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQCHCBVBWTDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C21.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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